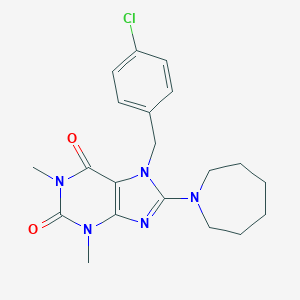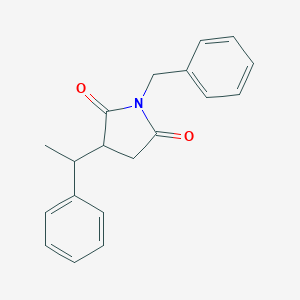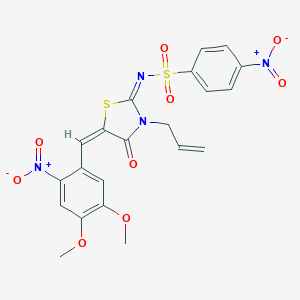
8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The anti-inflammatory and analgesic properties of the compound are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
In addition to its antitumor, anti-inflammatory, and analgesic effects, this compound has been shown to exhibit a range of other biochemical and physiological effects. It has been found to possess potent antioxidant activity, which may help to protect cells from oxidative damage. It may also have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity against a range of cancer cell lines at relatively low concentrations. Additionally, its simple synthesis method and high purity make it a cost-effective and efficient compound to work with. However, one of the limitations of using the compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for the study of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of novel analogs with improved solubility and bioavailability. Another potential direction is the investigation of the compound's potential as a chemosensitizer, which could enhance the efficacy of existing chemotherapy drugs. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to explore its potential applications in the treatment of a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves the reaction of 4-chlorobenzylamine with 1,3-dimethyl-2-thioxoimidazolidin-4-one in the presence of sodium hydride. The resulting product is then treated with 1,6-hexanediamine to obtain this compound. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
8-(azepan-1-yl)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-7-9-15(21)10-8-14)19(22-17)25-11-5-3-4-6-12-25/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLTTSGWZLCND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-benzimidazol-2-yl)-1-(4-methylbenzyl)propyl]-1H-benzimidazole](/img/structure/B415729.png)

![2',6,6',8-tetratert-butyl-2-(4-nitrophenyl)-3,4-dihydro-1'-oxospiro[2H-1,4-benzoxazine-3,4'-[2,5]cyclohexadien]](/img/structure/B415733.png)
![2',6'-ditert-butyl-7-nitro-2-vinyl-3,4-dihydrospiro[2H-1,4-benzoxazine-3,4'-[2,5]cyclohexadien]-1'-one](/img/structure/B415734.png)

![5-[(2,2,6,6-Tetramethyl-4-oxo-3-piperidinylidene)methyl]-2-thiophenecarbaldehyde](/img/structure/B415736.png)
![2',6'-ditert-butyl-2-vinyl-3,4-dihydro-1'-oxospiro[2H-1,4-benzoxazine-3,4'-[2,5]cyclohexadien]](/img/structure/B415737.png)

![4-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B415746.png)
![N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-N-(4-methoxybenzylidene)amine](/img/structure/B415749.png)
![N-(2-furylmethylene)-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]amine](/img/structure/B415750.png)
![5-[(4-Chlorophenyl)thio]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B415751.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B415752.png)
![3-(4-Morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B415753.png)